4-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole
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Overview
Description
4-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole is a heterocyclic compound that contains both chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole typically involves the difluoromethylation of pyrazole derivatives. One common method is the radical difluoromethylation process, which uses difluoromethyl radicals to introduce the difluoromethyl group into the pyrazole ring . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The difluoromethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced products .
Scientific Research Applications
4-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with various biological targets. The chlorine atom can also participate in specific interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
4-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-(Chloromethyl)-1-(trifluoromethyl)-1H-pyrazole: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical properties and reactivity.
4-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole: The presence of a bromine atom instead of chlorine can affect the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
4-(chloromethyl)-1-(difluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2N2/c6-1-4-2-9-10(3-4)5(7)8/h2-3,5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMGZYMLKFLUIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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